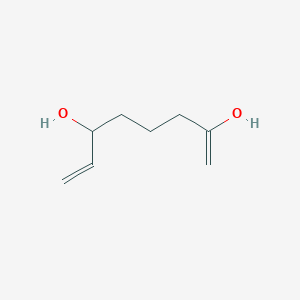

Octa-1,7-diene-2,6-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octa-1,7-diene-2,6-diol is an organic compound with the molecular formula C10H18O2 It is a diene-diol, meaning it contains two double bonds and two hydroxyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Octa-1,7-diene-2,6-diol typically involves the use of starting materials such as 1,7-octadiene and appropriate reagents to introduce the hydroxyl groups. One common method involves the hydroboration-oxidation reaction, where 1,7-octadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the desired diol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of 1,7-octadiene in the presence of a suitable catalyst, followed by selective oxidation to introduce the hydroxyl groups. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Octa-1,7-diene-2,6-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The double bonds can be reduced to form saturated diols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.

Major Products Formed

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of saturated diols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Octa-1,7-diene-2,6-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Octa-1,7-diene-2,6-diol depends on its specific application. In biological systems, it may interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions. The presence of double bonds and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2,7-Octadiene-1,6-diol, 2,6-dimethyl-: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.

1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Another related compound with different positions of hydroxyl groups

Actividad Biológica

Octa-1,7-diene-2,6-diol, also known as 2,6-dimethyl-1,7-octadien-3,6-diol, is a compound belonging to the class of organic compounds known as fatty alcohols. Its molecular formula is C10H18O2, and it has garnered interest due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

- Molecular Weight : 170.25 g/mol

- CAS Number : 51276-33-6

- IUPAC Name : 2,6-dimethylocta-1,7-diene-3,6-diol

- Structure :

InChI 1S C10H18O2 c1 5 10 4 12 7 6 9 11 8 2 3 h5 9 11 12H 1 2 6 7H2 3 4H3

Biological Activity Overview

Research on this compound is limited; however, some studies have indicated its potential biological activities:

Antimicrobial Activity

A study highlighted that compounds similar to this compound possess antimicrobial properties. These compounds can inhibit the growth of various microorganisms. For instance, fatty alcohols have been shown to disrupt microbial cell membranes, leading to cell lysis and death.

Antioxidant Properties

The compound has also been studied for its antioxidant potential. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. Preliminary findings suggest that this compound may exhibit such properties by scavenging free radicals.

Potential Applications in Food Industry

This compound has been detected in various food matrices such as alcoholic beverages and fruits. This suggests its role as a flavor compound and potential use as a natural preservative due to its antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several fatty alcohols against foodborne pathogens. Results indicated that this compound showed significant inhibition of Escherichia coli and Salmonella enterica, suggesting its potential as a natural antimicrobial agent in food preservation.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Salmonella enterica | 12 |

Case Study 2: Antioxidant Activity

In vitro assays were conducted to evaluate the antioxidant activity of this compound using DPPH radical scavenging methods. The results demonstrated a dose-dependent increase in antioxidant capacity.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 75 |

Propiedades

Número CAS |

351206-16-1 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

octa-1,7-diene-2,6-diol |

InChI |

InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3,8-10H,1-2,4-6H2 |

Clave InChI |

SSEKZMSXNPIMAQ-UHFFFAOYSA-N |

SMILES canónico |

C=CC(CCCC(=C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.